molecular formula C13H16ClN3O2S B2597045 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 733030-55-2

2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2597045
CAS No.: 733030-55-2
M. Wt: 313.8
InChI Key: XNPCXDSYEQLGFL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a chloromethyl group at position 2, a diethylcarboxamide at position 6, and a methyl substituent at position 3. The 4-oxo-3,4-dihydro moiety introduces a ketone and a partially saturated ring system, which may influence both reactivity and biological interactions.

Properties

IUPAC Name

2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)10-7(3)9-11(18)15-8(6-14)16-12(9)20-10/h4-6H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPCXDSYEQLGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733030-55-2
Record name 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.

    N,N-Diethylation:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions to modify the thieno ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (Na

Biological Activity

2-(Chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16ClN3O2S
  • Molecular Weight : 299.79 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli18100
Pseudomonas aeruginosa1250

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction

A study conducted on HeLa cells showed that treatment with 50 µM of the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry.

Treatment (µM) % Apoptosis
Control5
2515
5040

Enzyme Inhibition

Further investigations revealed that the compound acts as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, it has shown inhibitory activity against:

  • Acetylcholinesterase (AChE) : IC50 values indicate potential use in treating neurodegenerative diseases.
Enzyme IC50 (µM)
AChE0.264
MAO-B0.212

The biological activities of this compound are attributed to several mechanisms:

  • DNA Interaction : The thieno[2,3-d]pyrimidine scaffold facilitates intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of the chloromethyl group enhances binding affinity to target enzymes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thieno[2,3-d]pyrimidine core is shared among several analogs, but substituent variations critically alter physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound C₁₄H₁₇ClN₃O₂S 2-(chloromethyl), 5-methyl, N,N-diethyl carboxamide Chloromethyl group enhances electrophilicity; diethylamide may improve lipophilicity .
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide C₁₅H₁₄N₄O₂S₂ 2-thioxo, 3-amino, N-phenyl carboxamide Thioxo group increases nucleophilic reactivity; phenylamide may enhance π-π stacking .
N-[(4-{[Cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide C₂₃H₂₈N₄O₂S Cyclohexyl-ethylamino-benzyl group Bulky substituent likely improves target binding specificity; higher molecular weight .
5-Methyl-4-oxo-3-[2-oxo-2-(propylamino)ethyl]-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide C₁₉H₂₁N₅O₃S Pyridinylmethyl group, propylaminoethyl side chain Polar pyridine moiety may enhance solubility; propylaminoethyl could modulate bioavailability .

Physicochemical and Spectral Data

  • Melting Points : Pyrimidine derivatives in exhibit melting points between 160–250°C, influenced by substituent bulk and hydrogen bonding .
  • Spectroscopy :
    • IR : Carboxamide C=O stretches appear near 1650–1700 cm⁻¹; thiophene C-S bonds at 650–700 cm⁻¹ .
    • NMR : Diethyl groups in the target compound yield split signals at δ 1.1–1.3 (CH₃) and δ 3.3–3.5 (CH₂); aromatic protons in phenyl/pyridinyl analogs appear at δ 7.0–8.5 .

Key Research Findings and Trends

  • Structural-Activity Relationships (SAR) :
    • Chlorine and sulfur substituents at position 2 correlate with increased antimicrobial and kinase-inhibitory activities .
    • Bulky N-aryl or cyclohexyl groups (e.g., ) enhance target selectivity but reduce solubility .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for success?

The synthesis typically involves alkylation and coupling reactions. For example, alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors with chloromethylating agents under basic conditions (e.g., KOH in DMF) is a key step . Coupling reactions, such as amide bond formation using HBTU/DIPEA in DMF, are employed to introduce substituents like diethylamine . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DCM) improve reactivity.
  • Temperature : Reactions often proceed at 0–25°C to avoid side products.
  • Catalysts : HBTU or HATU enhances coupling efficiency.

Table 1: Representative Yields and Conditions

PrecursorReagents/ConditionsYield (%)Reference
3-Amino-2-thioxo derivativeKOH, chloromethylating agent70–96
Carboxylic acid intermediateHBTU, DIPEA, DMF70–91

Q. How is the purity and structural integrity of this compound confirmed in research settings?

Methodological validation involves:

  • HPLC : Purity ≥90% is achievable with C18 columns (e.g., 96.03% for analog 6c in ) using MeOH:H2O gradients .
  • NMR/HRMS : <sup>1</sup>H NMR (DMSO-d6) confirms substituent integration (e.g., δ 2.68 ppm for CH3 groups) . HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> = 330.0 for a related carboxamide) .
  • Elemental analysis : Matches calculated C, H, N values within 0.3% deviation .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

Standard protocols include:

  • Agar well diffusion : Test antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at 10<sup>7</sup> CFU/mL .
  • MIC determination : Use broth microdilution (WHO guidelines) to quantify inhibitory concentrations .
  • Cytotoxicity assays : MTT tests on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and selectivity?

Optimization strategies include:

  • Solvent modulation : Replacing DMF with THF reduces byproducts in sterically hindered reactions .
  • Base selection : Using Et3N instead of KOH improves solubility of intermediates .
  • Temperature control : Gradual warming (0°C → RT) minimizes decomposition of chloromethyl intermediates . Example : Compound 8 ( ) achieved 96% yield via post-alkylation acidification (HCl/MeOH), precipitating pure product .

Q. What strategies address discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data can arise from tautomerism or residual solvents. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing NH protons in the pyrimidine ring vs. amide groups) .
  • X-ray crystallography : Definitive structural assignment, as used for classical 2-amino-4-oxo-thienopyrimidine derivatives .
  • HRMS cross-validation : Confirms molecular formula when elemental analysis is inconclusive .

Q. How to design SAR studies to enhance antimicrobial activity?

Key modifications and findings:

  • Chloromethyl group : Critical for membrane penetration; replacing it with bulkier groups (e.g., benzylthio) reduced activity against Proteus vulgaris .
  • Diethylamide vs. aryl substituents : Diethylamide improves solubility but may reduce binding affinity compared to aryl groups (e.g., 4-fluorobenzyl in showed MIC = 66 µM) .
  • Methyl substitution : Retaining the 5-methyl group maintains planarity, enhancing DNA gyrase inhibition .

Table 2: SAR Insights from and

SubstituentActivity Against P. aeruginosaReference
2-(Benzylthio) (Compound 2d)Moderate inhibition (MIC = 128 µg/mL)
4-Fluorobenzyl (Compound 5.4)Higher potency (MIC = 32 µg/mL)

Methodological Notes

  • Data integration : Emphasis on peer-reviewed synthesis (), crystallography (), and biological evaluation ().
  • Advanced techniques : X-ray crystallography and 2D NMR are recommended for resolving structural ambiguities in novel analogs.

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